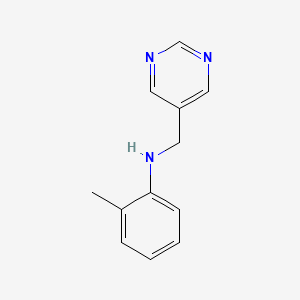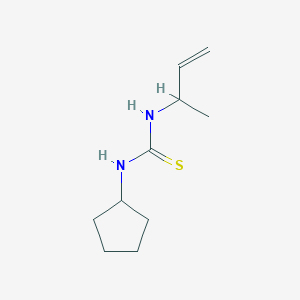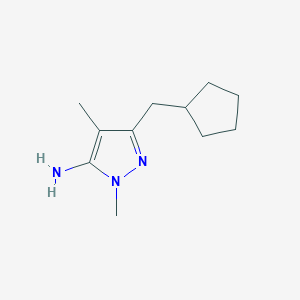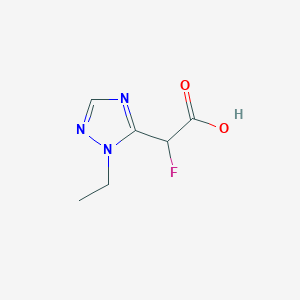
2-Methanesulfonyl-2-methylpropane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methanesulfonyl-2-methylpropane-1-sulfonamide is an organic compound with the molecular formula C5H13NO4S2 It is a sulfonamide derivative, characterized by the presence of two sulfonyl groups attached to a central carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonyl-2-methylpropane-1-sulfonamide typically involves the reaction of 2-methylpropane-1-sulfonyl chloride with methanesulfonamide. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification steps to isolate the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, helps in achieving high purity levels required for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Methanesulfonyl-2-methylpropane-1-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl groups with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to reflux conditions .
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfonyl chlorides, thiols, sulfides, and various substituted derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Aplicaciones Científicas De Investigación
2-Methanesulfonyl-2-methylpropane-1-sulfonamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Methanesulfonyl-2-methylpropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide groups can form strong hydrogen bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt metabolic pathways and cellular processes, making the compound effective as an enzyme inhibitor .
Comparación Con Compuestos Similares
Similar Compounds
2-Methanesulfonyl-2-methylpropane-1-sulfonyl chloride: This compound is a precursor in the synthesis of 2-Methanesulfonyl-2-methylpropane-1-sulfonamide and shares similar chemical properties.
tert-Butanesulfinamide:
Uniqueness
This compound is unique due to its dual sulfonyl groups, which provide distinct reactivity and binding properties. This makes it a versatile reagent in organic synthesis and a valuable tool in biochemical research .
Propiedades
Fórmula molecular |
C5H13NO4S2 |
|---|---|
Peso molecular |
215.3 g/mol |
Nombre IUPAC |
2-methyl-2-methylsulfonylpropane-1-sulfonamide |
InChI |
InChI=1S/C5H13NO4S2/c1-5(2,11(3,7)8)4-12(6,9)10/h4H2,1-3H3,(H2,6,9,10) |
Clave InChI |
JFXIMLUAXNLRPN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CS(=O)(=O)N)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Nitro-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B13306618.png)
![{4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol](/img/structure/B13306626.png)





![2-[(But-3-YN-1-YL)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13306666.png)





